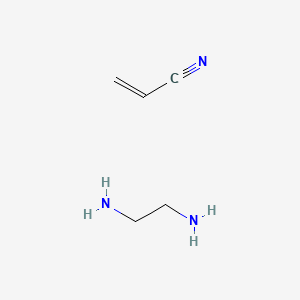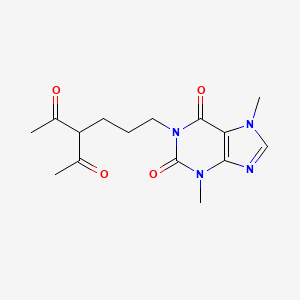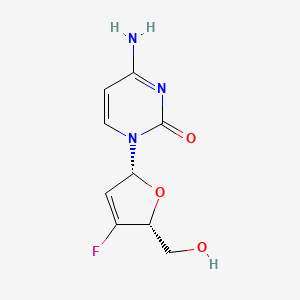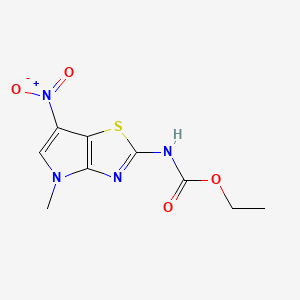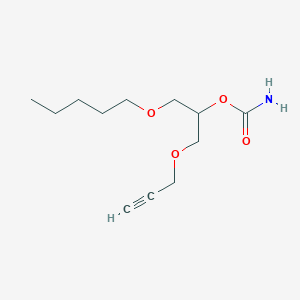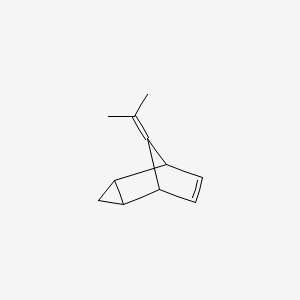
Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo- is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its rigid framework and the presence of multiple ring systems, which contribute to its distinct chemical properties and reactivity. The compound’s structure includes a tricyclo[3.2.1.02,4]octane core with an 8-(1-methylethylidene) substituent in the endo configuration, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Diels-Alder Reaction: This step involves the reaction of a suitable diene with a dienophile under controlled conditions to form the tricyclic structure.
Isomerization: The resulting product may undergo isomerization to achieve the desired endo configuration.
Functional Group Modification: Introduction of the 8-(1-methylethylidene) group can be achieved through various alkylation or substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps such as distillation or chromatography are employed to isolate the desired compound.
化学反应分析
Types of Reactions
Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of alkanes.
科学研究应用
Chemistry
In chemistry, Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo- is used as a model compound to study reaction mechanisms and stereochemistry. Its rigid structure makes it ideal for investigating the effects of steric hindrance on chemical reactivity.
Biology
The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical research. It can be used to study enzyme-substrate interactions and the effects of molecular rigidity on biological activity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The rigid tricyclic core can serve as a scaffold for designing drugs with specific biological targets.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique structure imparts desirable mechanical and thermal properties to the resulting materials.
作用机制
The mechanism by which Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo- exerts its effects depends on its interaction with molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The presence of the 8-(1-methylethylidene) group can enhance binding affinity and selectivity, making it a potent modulator of biological pathways.
相似化合物的比较
Similar Compounds
Tricyclo(3.2.1.02,4)octane: Lacks the 8-(1-methylethylidene) group, resulting in different chemical properties.
Norbornene: A simpler bicyclic compound with similar reactivity but fewer ring systems.
Adamantane: Another tricyclic compound with a different arrangement of carbon atoms.
Uniqueness
Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo- is unique due to its specific tricyclic structure and the presence of the 8-(1-methylethylidene) group. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
33701-58-5 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
8-propan-2-ylidenetricyclo[3.2.1.02,4]oct-6-ene |
InChI |
InChI=1S/C11H14/c1-6(2)11-7-3-4-8(11)10-5-9(7)10/h3-4,7-10H,5H2,1-2H3 |
InChI 键 |
PJNTWHFGDZQPOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1C2C=CC1C3C2C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


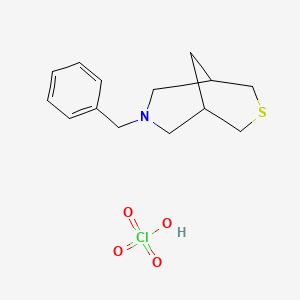
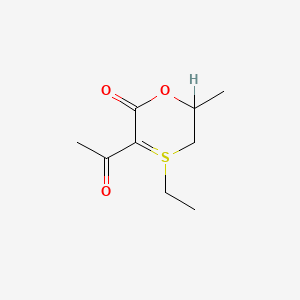

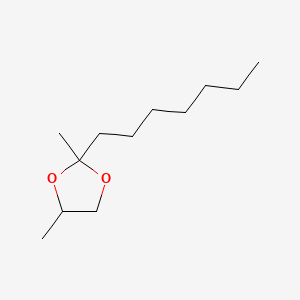
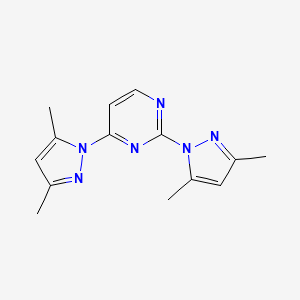
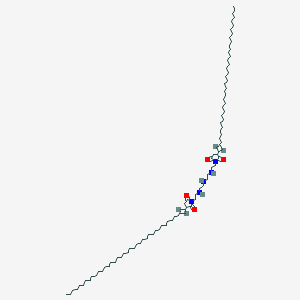
![1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone](/img/structure/B12791489.png)


